molecular formula C8H3BrClFN2 B592063 8-Bromo-2-chloro-6-fluoroquinazoline CAS No. 953039-63-9

8-Bromo-2-chloro-6-fluoroquinazoline

Cat. No.: B592063
CAS No.: 953039-63-9
M. Wt: 261.478
InChI Key: XTEWVYPXKPYPRE-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-6-fluoroquinazoline is a heterocyclic aromatic compound with the molecular formula C8H3BrClFN2 It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-chloro-6-fluoroquinazoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of quinazoline derivatives under controlled conditions. For instance, bromination and chlorination reactions can be carried out using bromine and chlorine reagents, respectively, in the presence of suitable catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-chloro-6-fluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogen atoms .

Scientific Research Applications

8-Bromo-2-chloro-6-fluoroquinazoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloro-6-fluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • 6-Chloro-2-fluoroquinazoline
  • 8-Bromo-6-fluoroquinazoline
  • 2-Chloro-8-bromoquinazoline

Comparison: 8-Bromo-2-chloro-6-fluoroquinazoline is unique due to the specific arrangement of halogen atoms on the quinazoline ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of bromine at the 8th position and chlorine at the 2nd position may influence its reactivity and interaction with biological targets differently than other similar compounds .

Biological Activity

8-Bromo-2-chloro-6-fluoroquinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by its unique halogen substitutions. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The molecular formula of this compound is CHBrClFN, with a molecular weight of 261.48 g/mol. Its structure features a bromine atom at the 8-position, a chlorine atom at the 2-position, and a fluorine atom at the 6-position of the quinazoline ring, contributing to its biological activity and reactivity.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets and pathways. Research indicates that it acts as an inhibitor in various biochemical pathways, potentially affecting enzyme activity and receptor interactions. The exact mechanisms remain to be fully elucidated, but preliminary studies suggest significant interactions with cellular components involved in cancer proliferation and microbial resistance .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. For instance, structure-activity relationship (SAR) studies have shown that modifications in the quinazoline structure can lead to enhanced antiproliferative activities against various cancer cell lines. Specifically, compounds with similar structural features have demonstrated IC50 values in the low micromolar range against lung cancer cell lines, indicating potent activity .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell LineIC50 (μM)Reference
PVHD303A5490.027
This compoundVariousTBD

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary findings suggest that it may inhibit growth in various bacterial strains, including Mycobacterium tuberculosis. The compound's structural characteristics allow it to interact effectively with bacterial cytochrome bd oxidase, which is essential for bacterial respiration .

Table 2: Antimicrobial Activity Against Mycobacterium spp.

CompoundTarget OrganismIC50 (μM)Reference
Q203Mycobacterium bovis BCG11
This compoundMycobacterium tuberculosis H37RvTBD

Case Studies

  • Antiproliferative Activity : A study evaluated the effects of various quinazoline derivatives on cell proliferation in human lung cancer cells (A549). Among these derivatives, compounds structurally similar to this compound exhibited significant antiproliferative activity, suggesting that further exploration could lead to new therapeutic agents .
  • Inhibition of Cytochrome bd : Research focusing on the inhibition of cytochrome bd in Mycobacterium tuberculosis demonstrated that quinazoline derivatives could effectively reduce bacterial viability when combined with other inhibitors such as Q203. This highlights the potential for developing combination therapies using compounds like this compound .

Properties

IUPAC Name

8-bromo-2-chloro-6-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClFN2/c9-6-2-5(11)1-4-3-12-8(10)13-7(4)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEWVYPXKPYPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC(=NC=C21)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731240
Record name 8-Bromo-2-chloro-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953039-63-9
Record name 8-Bromo-2-chloro-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-2-chloro-6-fluoroquinazoline
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Synthesis routes and methods

Procedure details

A 0.5M suspension of 8-bromo-6-fluoroquinazolin-2-ol in phosphorus oxychloride was heated to 110° C. in an oil bath. The suspension was turned to a brown color solution in 20 min. LCMS data showed that the reaction was complete after 1 h. The phosphorus oxychloride was removed by concentration. The residue was mixed with ice water, and adjusted pH to 7 by adding sodium bicarbonate. Reaction mixture was extracted with ethyl acetate. Combined organic phase was washed with water, brine, dried over sodium sulfate and concentrated to give desired product in 89% yield. ES/MS m/z 261/263 (MH+).
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